

# Technical Comparison Guide: Structural Elucidation of 2-Ethyl-4-methoxybenzaldehyde

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## Compound of Interest

Compound Name:	2-Ethyl-4-methoxybenzaldehyde
CAS No.:	6161-69-9
Cat. No.:	B2825140

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## Executive Summary & Structural Challenge

In drug development and fine chemical synthesis, **2-Ethyl-4-methoxybenzaldehyde** (CAS: 6161-69-9) often serves as a key intermediate. However, its synthesis—typically via formylation of 3-ethylanisole or Suzuki coupling—frequently yields a mixture of positional isomers.

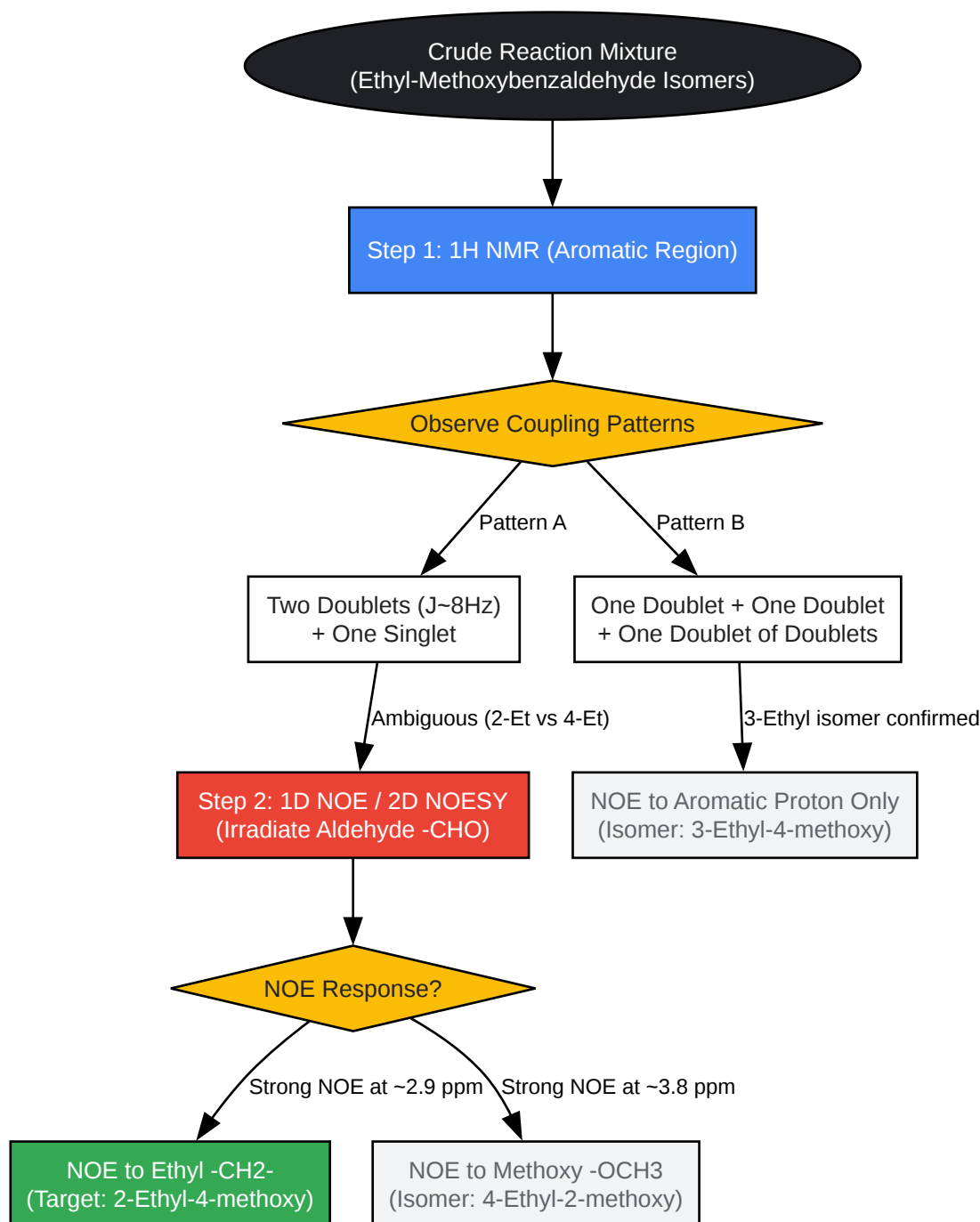
The three primary isomers that co-elute or show similar spectroscopic signatures are:

- Target: **2-Ethyl-4-methoxybenzaldehyde** (Ortho-ethyl, Para-methoxy relative to CHO).
- Isomer A: 4-Ethyl-2-methoxybenzaldehyde (Ortho-methoxy, Para-ethyl).
- Isomer B: 3-Ethyl-4-methoxybenzaldehyde (Meta-ethyl, Para-methoxy).

Distinguishing these requires more than standard low-res Mass Spectrometry (MS), as their fragmentation patterns are nearly identical. This guide outlines a self-validating NMR and Chromatographic workflow to confirm identity with high confidence.

## Decision Logic & Workflow

The following decision tree illustrates the critical path for distinguishing the target molecule from its isomers.



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Figure 1: Analytical decision tree for distinguishing ethyl-methoxybenzaldehyde regioisomers.

## Analytical Strategy: The "Smoking Gun"

While Mass Spectrometry confirms the molecular weight (164.20 g/mol), it fails to distinguish regioisomers reliably due to common tropylium ion formation. Nuclear Magnetic Resonance (NMR) is the required gold standard.

### A. <sup>1</sup>H NMR Analysis (Proton Connectivity)

The aromatic region (6.5 – 8.0 ppm) provides the first clue.

Feature	Target: 2-Ethyl-4-methoxy	Isomer: 4-Ethyl-2-methoxy	Isomer: 3-Ethyl-4-methoxy
H-3	Singlet (s) (or d, J<2Hz). Located between Ethyl and OMe.[1]	Singlet (s). Located between OMe and Ethyl.	Doublet (d). Ortho to H-2.
H-5	Doublet (d) (J~8.5Hz). Ortho to H-6.	Doublet (d) (J~8.0Hz). Ortho to H-6.	Doublet (d). Ortho to H-6.
H-6	Doublet (d). Ortho to H-5.	Doublet (d). Ortho to H-5.	Singlet (s). Isolated between CHO and OMe.[2][3][4][5]
Aldehyde (-CHO)	~10.2 ppm	~10.3 ppm	~9.8 ppm

Ambiguity: Both the Target and the 4-Ethyl isomer (Isomer A) display a "Singlet + Two Doublets" pattern. You cannot rely on splitting alone.

### B. 2D NOESY (Spatial Proximity) - Crucial Step

This is the definitive test. By observing the Nuclear Overhauser Effect (NOE), we determine which group is spatially adjacent to the aldehyde proton.

- Experiment: Irradiate the Aldehyde proton (-CHO) at ~10.2 ppm.
- Target (2-Ethyl-4-methoxy): The -CHO group is physically crowded by the Ethyl group at the 2-position.

- Result: Strong NOE correlation with the Methylene (-CH<sub>2</sub>-) protons of the ethyl group (~2.9 ppm).
- Isomer A (4-Ethyl-2-methoxy): The -CHO group is crowded by the Methoxy group at the 2-position.
  - Result: Strong NOE correlation with the Methoxy (-OCH<sub>3</sub>) protons (~3.8 ppm).

## Experimental Protocols

### Protocol 1: High-Resolution NMR Discrimination

Objective: Confirm regiochemistry via NOE. Reagents: CDCl<sub>3</sub> (99.8% D) or DMSO-d<sub>6</sub>.

- Sample Prep: Dissolve 10-15 mg of the isolated product in 0.6 mL CDCl<sub>3</sub>. Ensure the solution is clear (filter if necessary to remove paramagnetic particulates).
- 1H Acquisition: Acquire a standard 1H spectrum (16 scans).
  - Checkpoint: Verify purity.<sup>[6]</sup> Identify the -CHO peak (>10 ppm).<sup>[7]</sup>
- 1D NOE / NOESY:
  - Set the mixing time ( ) to 500-800 ms.
  - Selective 1D NOE: Set the irradiation frequency on the -CHO peak.
  - Observation: Look for enhancement in the aliphatic region.
    - Enhancement at ~2.6-3.0 ppm (quartet) = 2-Ethyl (Target).
    - Enhancement at ~3.8-3.9 ppm (singlet) = 2-Methoxy (Isomer).

### Protocol 2: GC-MS Separation Parameters

Objective: Quantify isomer ratios in crude mixtures. Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

- Inlet: 250°C, Split ratio 20:1.
- Carrier: Helium at 1.0 mL/min (constant flow).
- Oven Program:
  - Start: 60°C (hold 1 min).
  - Ramp 1: 15°C/min to 140°C.
  - Ramp 2: 5°C/min to 200°C (Critical separation window).
  - Hold: 2 min.
- Elution Order (Typical for Ortho-substituted Benzaldehydes):
  - Isomer A (2-Methoxy) typically elutes first (Intramolecular H-bonding/shielding reduces polarity slightly).
  - Target (2-Ethyl) typically elutes second (Steric bulk of ethyl group prevents planar packing, slightly higher BP).
  - Note: Retention times must be validated with authentic standards as they vary by column phase.

## Comparative Data Table (Theoretical & Literature Derived)

Parameter	2-Ethyl-4-methoxybenzaldehyde (Target)	4-Ethyl-2-methoxybenzaldehyde (Isomer)
CAS Number	6161-69-9	142224-35-9
Molecular Weight	164.20	164.20
Key <sup>1</sup> H NMR Signal (Aldehyde)	~10.2 ppm	~10.3 ppm
Key NOE Correlation	CHO ↔ Ethyl (-CH <sub>2</sub> -)	CHO ↔ Methoxy (-OCH <sub>3</sub> )
IR Carbonyl Stretch (C=O)	~1685 cm <sup>-1</sup> (Steric twist lowers freq)	~1680 cm <sup>-1</sup> (Conjugation + OMe effect)
Boiling Point	133-134°C (12 Torr)	~128-130°C (12 Torr)
Synthesis Origin	Formylation of 1-ethyl-3-methoxybenzene (at C6)	Formylation of 1-ethyl-3-methoxybenzene (at C2)

## References

- National Institutes of Health (NIH) - PubChem. Benzaldehyde, 2-ethyl-4-methoxy- (CID 11546850). [\[Link\]](#)
- NIST Chemistry WebBook. Benzaldehyde, 2-hydroxy-4-methoxy- (Analogous spectral data). [\[Link\]](#)

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## Sources

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